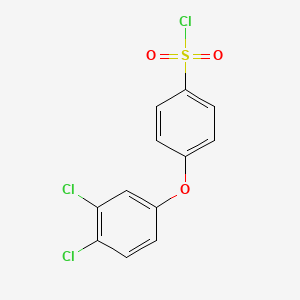

4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,4-dichlorophenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O3S/c13-11-6-3-9(7-12(11)14)18-8-1-4-10(5-2-8)19(15,16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEZTLINFKIBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395148 | |

| Record name | 4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501697-77-4 | |

| Record name | 4-(3,4-dichlorophenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 501697-77-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride. This compound is a key intermediate in the synthesis of a variety of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the reactive sulfonyl chloride functional group, which allows for the facile introduction of the 4-(3,4-dichlorophenoxy)phenylsulfonyl moiety into target structures. This guide includes a summary of its physical and chemical properties, detailed experimental protocols for its synthesis and a key reaction, and a discussion of its primary applications.

Chemical and Physical Properties

This compound is an off-white crystalline powder at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₇Cl₃O₃S | [1][2] |

| Molecular Weight | 337.61 g/mol | [1][2] |

| Appearance | Off-white crystalline powder | [1][2] |

| Melting Point | 86-88 °C | |

| Boiling Point | Not available (likely decomposes) | |

| Solubility | Soluble in organic solvents, reacts with water | |

| CAS Number | 501697-77-4 | [1][2] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process: the sulfonation of 3,4-dichlorodiphenyl ether followed by chlorination of the resulting sulfonic acid. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Sulfonation of 3,4-Dichlorodiphenyl Ether

-

In a fume hood, to a stirred solution of 3,4-dichlorodiphenyl ether (1.0 eq) in a suitable inert solvent such as dichloromethane, add chlorosulfonic acid (2.0-3.0 eq) dropwise at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(3,4-dichlorophenoxy)benzenesulfonic acid.

Step 2: Chlorination of 4-(3,4-dichlorophenoxy)benzenesulfonic acid

-

In a fume hood, to the crude 4-(3,4-dichlorophenoxy)benzenesulfonic acid (1.0 eq), add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Chemical Reactivity and Key Reactions

The primary reactivity of this compound is centered around the highly electrophilic sulfonyl chloride group. This functional group readily reacts with nucleophiles, most notably amines, to form stable sulfonamides. This reaction is fundamental to the use of this compound as a building block in medicinal chemistry.

Experimental Protocol: Synthesis of N-Aryl-4-(3,4-dichlorophenoxy)benzenesulfonamides

-

In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution and stir.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude sulfonamide by column chromatography or recrystallization.

References

In-Depth Technical Guide: 4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride

CAS Number: 501697-77-4

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document details the physicochemical properties, synthesis, and reactivity of this compound. Special emphasis is placed on its role as a versatile building block in the development of novel therapeutic agents and crop protection products. All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and logical workflows, adhering to stringent design specifications for clarity and readability.

Introduction

This compound, with the CAS number 501697-77-4, is a substituted aromatic sulfonyl chloride. Its molecular structure, featuring a diaryl ether linkage and a reactive sulfonyl chloride moiety, makes it a valuable precursor in organic synthesis. The presence of the 3,4-dichlorophenoxy group is of particular interest as this structural motif is found in numerous biologically active molecules. The sulfonyl chloride functional group serves as a highly reactive site for nucleophilic substitution, enabling the facile introduction of the 4-(3,4-dichlorophenoxy)phenylsulfonyl group into a wide range of molecular scaffolds.

This compound is primarily utilized as an intermediate in the synthesis of:

-

Pharmaceuticals: Particularly in the development of anti-inflammatory and antibacterial agents.[1]

-

Agrochemicals: Including herbicides and pesticides for effective crop management.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 501697-77-4 | [1] |

| Molecular Formula | C₁₂H₇Cl₃O₃S | [1] |

| Molecular Weight | 337.61 g/mol | [1] |

| Appearance | Off-white crystalline powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Synonyms | [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride, 4'-(Chlorosulphonyl)-3,4-dichlorodiphenyl ether | [1][2] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process: the formation of the diaryl ether backbone followed by chlorosulfonation.

Synthesis of the Diaryl Ether Intermediate

The diaryl ether core, 4-(3,4-dichlorophenoxy)benzene, is commonly synthesized via an Ullmann condensation reaction. This involves the copper-catalyzed coupling of a phenol with an aryl halide.

Diagram 1: General Scheme for Ullmann Condensation

Caption: Ullmann condensation for diaryl ether synthesis.

Experimental Protocol: Synthesis of 4-(3,4-Dichlorophenoxy)nitrobenzene (Illustrative)

-

Reaction Setup: A mixture of 3,4-dichlorophenol (1.0 eq), 4-chloronitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120 to 160 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield 4-(3,4-dichlorophenoxy)nitrobenzene.

The nitro group is subsequently reduced to an amine, which is then diazotized and subjected to a Sandmeyer-type reaction to introduce the sulfonyl chloride group. A more direct approach is the chlorosulfonation of the diaryl ether.

Chlorosulfonation of the Diaryl Ether

The diaryl ether intermediate is then chlorosulfonated to introduce the sulfonyl chloride group at the para position of the unsubstituted phenyl ring.

Diagram 2: Chlorosulfonation of Diaryl Ether

Caption: Synthesis by chlorosulfonation.

Experimental Protocol: Chlorosulfonation of 4-(3,4-Dichlorophenoxy)benzene (General Procedure)

-

Reaction Setup: 4-(3,4-Dichlorophenoxy)benzene is dissolved in a suitable inert solvent, such as a halogenated hydrocarbon.

-

Reagent Addition: The solution is cooled in an ice bath, and chlorosulfonic acid is added dropwise while maintaining a low temperature.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification: The reaction mixture is carefully quenched by pouring it onto crushed ice. The precipitated product is then filtered, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride group of this compound is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably amines, to form sulfonamides. This reactivity is the cornerstone of its utility in the synthesis of pharmaceuticals and agrochemicals.

Diagram 3: General Reactivity of this compound

Caption: Formation of sulfonamides.

Applications in Drug Development and Agrochemicals

The this compound scaffold is a key component in the synthesis of molecules targeting specific biological pathways.

Antibacterial Agents Targeting FtsZ

Derivatives of this compound have been investigated as inhibitors of the bacterial cell division protein FtsZ. FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria.[3] Inhibition of FtsZ polymerization or its GTPase activity disrupts the formation of the Z-ring, leading to a failure in cell division and ultimately bacterial cell death.[3] This mechanism of action is a promising avenue for the development of new antibiotics, particularly against multidrug-resistant strains.[4][5]

Diagram 4: FtsZ Inhibition Signaling Pathway

Caption: FtsZ inhibition pathway.

Herbicides Targeting Plant-Specific Enzymes

In the agrochemical sector, diaryl ether compounds are known to act as herbicides. Their mode of action often involves the inhibition of key enzymes in plant metabolic pathways. Two common targets for diaryl ether herbicides are:

-

Acetolactate Synthase (ALS): This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a deficiency in these vital amino acids, ultimately causing plant death.

-

Protoporphyrinogen Oxidase (PPO): This enzyme is involved in the chlorophyll and heme biosynthesis pathways. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption.[6]

Diagram 5: Herbicide Mode of Action Workflow

Caption: Herbicide action workflow.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is corrosive and can cause severe skin burns and eye damage. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis from readily available starting materials and the high reactivity of its sulfonyl chloride group make it an attractive building block for the creation of complex molecules with diverse biological activities. Its demonstrated utility in the development of novel antibacterial agents and herbicides underscores its importance in both medicinal chemistry and agrochemical research. Further exploration of derivatives based on this scaffold holds significant potential for the discovery of new and effective therapeutic and crop protection agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 501697-77-4 [amp.chemicalbook.com]

- 3. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 4. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride. This compound is a key intermediate in the development of various pharmaceuticals and agrochemicals, valued for its reactive sulfonyl chloride group and the biological activity associated with its dichlorophenoxy moiety.[1] This document outlines a probable synthetic pathway, predicted spectroscopic and physicochemical properties, and essential safety information. The quantitative data presented is compiled from available information on structurally related compounds and established spectroscopic principles, providing a robust resource for researchers in the field.

Molecular Structure and Properties

This compound is an organochlorine and organosulfur compound with a molecular formula of C₁₂H₇Cl₃O₃S.[1][2][3][4] Its structure features a benzenesulfonyl chloride group linked to a 3,4-dichlorophenoxy moiety via an ether bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇Cl₃O₃S | [1][2][3][4] |

| Molecular Weight | 337.61 g/mol | [1][3] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 86-88 °C | |

| CAS Number | 501697-77-4 | [1][3] |

| Purity | ≥ 98% (HPLC) | [1] |

Structural Identifiers

The structural identifiers for this compound are provided in Table 2.

| Identifier | Value | Reference |

| InChI | InChI=1S/C12H7Cl3O3S/c13-11-6-3-9(7-12(11)14)18-8-1-4-10(5-2-8)19(15,16)17/h1-7H | [2] |

| SMILES | C1=CC(=CC=C1OC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)Cl | [2] |

Predicted Crystallographic Data

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and commonly employed method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aryl ether. The following is a generalized experimental protocol adapted from established procedures for similar compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process, starting from the formation of the diaryl ether, followed by chlorosulfonation.

Experimental Protocol: Chlorosulfonation of 4-(3,4-Dichlorophenoxy)benzene

This protocol is based on general methods for the chlorosulfonation of aromatic compounds.

Materials:

-

4-(3,4-Dichlorophenoxy)benzene

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet to vent HCl, dissolve 4-(3,4-dichlorophenoxy)benzene in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (approximately 2-3 equivalents) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Data (Predicted)

While a complete set of experimentally verified spectra for this compound is not available, the expected spectroscopic features can be predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the seven aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl chloride group and the dichlorophenoxy moiety.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.0 - 8.2 | Doublet | 2H | Protons ortho to the -SO₂Cl group |

| 7.2 - 7.4 | Doublet | 2H | Protons meta to the -SO₂Cl group |

| 7.6 | Doublet | 1H | Proton on the dichlorophenyl ring |

| 7.4 | Doublet of doublets | 1H | Proton on the dichlorophenyl ring |

| 7.2 | Doublet | 1H | Proton on the dichlorophenyl ring |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the 12 aromatic carbons. The chemical shifts will be influenced by the attached substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 160 - 165 | C-O (ether linkage) |

| 145 - 150 | C-S |

| 130 - 140 | Quaternary carbons and CH carbons on the dichlorophenyl ring |

| 115 - 125 | CH carbons on the phenoxy ring |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the sulfonyl chloride and aromatic ether functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1580 - 1475 | Medium-Strong | Aromatic C=C stretch |

| 1380 - 1370 | Strong | Asymmetric S=O stretch of sulfonyl chloride |

| 1190 - 1170 | Strong | Symmetric S=O stretch of sulfonyl chloride |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1050 - 1000 | Medium | Symmetric C-O-C stretch (aryl ether) |

| 850 - 750 | Strong | C-Cl stretch |

| 600 - 500 | Medium-Strong | C-S stretch |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of three chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments.

| m/z | Interpretation |

| 336, 338, 340 | Molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) |

| 237, 239, 241 | Loss of SO₂Cl |

| 145, 147 | Dichlorophenyl fragment |

| 99 | SO₂Cl fragment |

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily utilized in the following areas:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the preparation of novel sulfonamide derivatives with potential therapeutic activities.[1] The dichlorophenoxy group is a known pharmacophore in various biologically active molecules.

-

Agrochemical Development: This compound is used in the synthesis of new herbicides and pesticides.[1]

-

Material Science: It can be employed in the creation of specialty polymers with enhanced thermal and chemical resistance.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. Store the compound in a cool, dry place away from moisture, as it can hydrolyze.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and agrochemical research. This guide provides a foundational understanding of its structure, properties, and a plausible synthetic route. While detailed experimental and structural data for this specific molecule are limited in the public literature, the information compiled herein, based on established chemical principles and data from related compounds, offers a useful resource for researchers working with this and similar molecules. Further experimental investigation is warranted to fully characterize this compound and explore its full potential in various applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - this compound (C12H7Cl3O3S) [pubchemlite.lcsb.uni.lu]

- 3. This compound [oakwoodchemical.com]

- 4. This compound [m.chemicalbook.com]

- 5. 4-Chloro-N-(3,4-dichlorophenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core Mechanism of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies detailing the specific mechanism of action of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride are not extensively available in the public domain. This guide provides an in-depth analysis of its potential mechanisms based on the well-documented reactivity of its core functional groups—the sulfonyl chloride and the 3,4-dichlorophenoxy moiety—and the known biological activities of structurally related compounds.

Executive Summary

This compound is a highly reactive organic compound primarily utilized as a versatile intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its mechanism of action is intrinsically linked to its chemical reactivity, particularly the electrophilic nature of the sulfonyl chloride group, and the inherent biological properties of the 3,4-dichlorophenoxy scaffold. This guide elucidates the compound's probable modes of action by examining these two key components, providing a foundational understanding for researchers engaged in drug discovery and development.

The Dual Nature of Action: A Two-Component Analysis

The biological potential of this compound can be dissected by considering the distinct contributions of its sulfonyl chloride and 3,4-dichlorophenoxy moieties.

The Reactive Hub: The Sulfonyl Chloride Group

The sulfonyl chloride (-SO₂Cl) group is a potent electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate and a key determinant of its potential biological interactions.[2]

Primary Reaction: The most prominent reaction of sulfonyl chlorides is with primary and secondary amines to form stable sulfonamide linkages (-SO₂NHR).[3] This reaction is fundamental in medicinal chemistry for the synthesis of a vast number of drugs, including antibiotics (sulfa drugs), diuretics, and hypoglycemics.[2][4]

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes a general method for the synthesis of a sulfonamide from this compound and a primary amine, a foundational reaction for creating derivatives for biological screening.

-

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Pyridine or triethylamine (base)

-

Dichloromethane (solvent)

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the primary amine and pyridine (1.2 equivalents) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in dichloromethane to the cooled amine solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.

-

The Bioactive Scaffold: The 3,4-Dichlorophenoxy Moiety

The dichlorophenoxy group is a common feature in a variety of bioactive molecules, and its presence in this compound suggests a potential for a range of biological activities. The position of the chlorine atoms significantly influences the molecule's electronic properties and its ability to interact with biological targets.[5][6]

Known Biological Activities of Dichlorophenoxy-Containing Compounds:

| Compound Class | Example | Mechanism of Action |

| Herbicides | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic auxin, causing uncontrolled growth in broadleaf weeds.[7][8] |

| Anti-inflammatory Drugs | Diclofenac | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[6] |

| Antidepressants | Sertraline | Selective serotonin reuptake inhibitor (SSRI).[6] |

Integrated Mechanism of Action and Drug Development Implications

The overall mechanism of action of this compound is likely a combination of covalent modification of biological targets via its sulfonyl chloride group and non-covalent interactions mediated by the dichlorophenoxy moiety. This dual functionality makes it a valuable scaffold for the development of targeted therapeutics and specialized agrochemicals.

Drug Development Workflow:

Conclusion

While direct mechanistic studies on this compound are limited, a thorough analysis of its chemical properties and the biological activities of related compounds provides a strong foundation for understanding its potential modes of action. Its high reactivity as a sulfonylating agent, combined with the proven bioactivity of the dichlorophenoxy scaffold, underscores its significance as a key building block in the design and synthesis of novel therapeutic agents and agrochemicals. Future research should focus on the synthesis and screening of derivative libraries to elucidate specific biological targets and unlock the full potential of this versatile molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. deq.mt.gov [deq.mt.gov]

- 8. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(3,4-dichlorophenoxy)benzenesulfonyl chloride solubility and reactivity

An In-depth Technical Guide on the Solubility and Reactivity of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride

Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] The guide focuses on its core physicochemical properties, specifically its solubility and chemical reactivity. Detailed experimental protocols for solubility determination and sulfonamide synthesis are provided, alongside graphical workflows to aid researchers, scientists, and drug development professionals in its practical application.

Introduction

This compound (CAS No. 501697-77-4) is a versatile bifunctional molecule characterized by a reactive sulfonyl chloride group and a biologically significant 3,4-dichlorophenoxy moiety.[1] This unique structure makes it a valuable building block in medicinal chemistry for introducing chlorinated phenoxy groups into drug candidates, potentially enhancing their pharmacological profiles.[1] Its applications extend to the agricultural sector, where it is used to formulate herbicides and pesticides, and to polymer chemistry for creating materials with enhanced thermal stability and chemical resistance.[1] A thorough understanding of its solubility is crucial for formulation and reaction setup, while knowledge of its reactivity is fundamental to its successful application in organic synthesis.

Physicochemical Properties

The compound typically presents as an off-white or light cream crystalline powder.[1][2] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 501697-77-4 | [1][3][4] |

| Molecular Formula | C₁₂H₇Cl₃O₃S | [1][4][5] |

| Molecular Weight | 337.61 g/mol | [1][4] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 86-88°C | [4] |

| Purity | ≥ 98% (HPLC) | [1] |

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, its solubility can be inferred from its structure and the known properties of analogous compounds like benzenesulfonyl chloride. The large, hydrophobic dichlorophenoxy and phenyl rings suggest poor solubility in aqueous media. Conversely, it is expected to be soluble in common organic solvents.

| Solvent | Qualitative Solubility | Rationale / Notes |

| Water | Low / Reacts | The parent compound, benzenesulfonyl chloride, is known to be insoluble in cold water and hydrolyzes in hot water.[6][7] |

| Alcohols (e.g., Ethanol) | Soluble | Benzenesulfonyl chloride is soluble in alcohol.[8] Reaction to form sulfonate esters is possible. |

| Ethers (e.g., Diethyl Ether) | Soluble | Benzenesulfonyl chloride is soluble in ether.[8] Generally a good solvent for this class of compounds. |

| Chlorinated Solvents (e.g., Dichloromethane) | Soluble | Commonly used as a reaction solvent for sulfonyl chlorides.[9] |

| Aprotic Polar Solvents (e.g., THF) | Soluble | A suitable solvent for reactions involving sulfonyl chlorides.[9] |

Chemical Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride (-SO₂Cl) functional group. This group is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to yield the corresponding 4-(3,4-dichlorophenoxy)benzenesulfonic acid and hydrochloric acid. This reaction is analogous to the hydrolysis of other aromatic sulfonyl chlorides.[10] The reaction is generally slow in neutral, cold water but is significantly accelerated by heat or alkaline conditions.[6][7]

Reactivity with Nucleophiles

The compound is a potent electrophile that reacts readily with a wide range of nucleophiles.[6]

-

Amines: The most prominent reaction is with primary and secondary amines to form stable N-substituted sulfonamides.[6][11] This reaction is highly efficient and forms the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.[12][13] Tertiary amines do not form stable sulfonamides but can promote the hydrolysis of the sulfonyl chloride.[13]

-

Alcohols: Reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine, yields sulfonate esters.

-

Other Nucleophiles: Studies on the parent benzenesulfonyl chloride show reactivity with nucleophiles such as azide and imidazole to form stable products.[14]

Caption: Logical flow of the reaction of this compound with nucleophiles.

Incompatibilities

The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with bases can accelerate its decomposition and hydrolysis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the handling and use of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a general procedure for determining the solubility of a compound in a given solvent, based on the OECD 105 guideline.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol) in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

-

Analysis: Carefully extract an aliquot of the clear, saturated supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/L or mol/L based on the measured concentration and the volume of the aliquot.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Protocol for Synthesis of a N-Substituted Sulfonamide

This protocol is a general method for the reaction of this compound with a primary or secondary amine, adapted from established procedures for similar compounds.[9]

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous base (e.g., pyridine or triethylamine, 1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

-

Reaction: After the addition is complete, stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude sulfonamide by silica gel column chromatography or recrystallization as needed.

Caption: Experimental workflow for the synthesis of N-substituted sulfonamides.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[15] It is also harmful if swallowed. Handling should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[3][15] Store the compound in a tightly closed container in a cool, dry place away from incompatible materials.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. matrixscientific.com [matrixscientific.com]

- 4. This compound | 501697-77-4 [amp.chemicalbook.com]

- 5. PubChemLite - this compound (C12H7Cl3O3S) [pubchemlite.lcsb.uni.lu]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 14. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride

This technical guide provides a comprehensive overview of [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the fields of drug development and crop science.

Chemical Identity and Synonyms

[4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride is an aromatic organic compound characterized by a sulfonyl chloride functional group and a dichlorinated diphenyl ether core. This combination of reactive and structural motifs makes it a valuable building block in organic synthesis.

The most commonly used synonym for this compound is 4-(3,4-Dichlorophenoxy)benzenesulfonyl chloride . Other recognized synonyms include:

-

Benzenesulfonyl chloride, 4-(3,4-dichlorophenoxy)-

-

4-(3,4-Dichlorophenoxy)phenylsulfonyl chloride

-

4'-(Chlorosulphonyl)-3,4-dichlorodiphenyl ether

Physicochemical Properties

A summary of the key quantitative data for [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 501697-77-4 | [1] |

| Molecular Formula | C₁₂H₇Cl₃O₃S | [1] |

| Molecular Weight | 337.61 g/mol | [1] |

| Appearance | Off-white crystalline powder | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and subsequent reactions of [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride are crucial for its application in research and development. While specific proprietary methods may vary, the following sections outline established synthetic routes based on fundamental organic chemistry principles.

Synthesis of [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride

The synthesis of the title compound can be logically approached in a two-step process, beginning with the formation of the diphenyl ether core, followed by chlorosulfonation.

Step 1: Synthesis of 3,4'-Dichlorodiphenyl ether

This step involves the formation of the ether linkage, commonly achieved through an Ullmann-type condensation reaction.

-

Reactants: 4-Chlorophenol and m-dichlorobenzene.

-

Catalyst: Cuprous chloride (CuCl).

-

Solvent: Dimethylformamide (DMF).

-

Procedure:

-

In a reaction vessel, sodium 4-chlorophenolate is first prepared by reacting 4-chlorophenol with a strong base like sodium hydroxide.

-

The resulting phenolate is then reacted with m-dichlorobenzene in the presence of a catalytic amount of cuprous chloride in DMF.

-

The reaction mixture is heated to a temperature of approximately 165°C and maintained for several hours.

-

Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by distillation under reduced pressure.

-

Step 2: Chlorosulfonation of 3,4'-Dichlorodiphenyl ether

The introduction of the sulfonyl chloride group onto the diphenyl ether backbone is achieved via electrophilic aromatic substitution using chlorosulfonic acid.

-

Reactants: 3,4'-Dichlorodiphenyl ether and Chlorosulfonic acid (ClSO₃H).

-

Solvent: A halogenated aliphatic hydrocarbon such as 1,2-dichloroethane can be used.

-

Procedure:

-

3,4'-Dichlorodiphenyl ether is dissolved in the chosen solvent in a reaction vessel equipped for stirring and temperature control.

-

Chlorosulfonic acid is added dropwise to the solution while maintaining a low temperature (typically 0-10°C) to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete sulfonation.

-

The reaction is then carefully quenched by pouring the mixture onto ice water.

-

The organic layer containing the product is separated, washed, dried, and the solvent is removed to yield the crude [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride.

-

Further purification can be achieved by recrystallization.

-

Synthesis of Sulfonamides from [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride

A primary application of [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry for the generation of diverse compound libraries.

-

Reactants: [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride and a primary or secondary amine.

-

Base: A non-nucleophilic base such as pyridine or triethylamine.

-

Solvent: Anhydrous dichloromethane (DCM) or a similar aprotic solvent.

-

Procedure:

-

The desired amine is dissolved in anhydrous DCM in a reaction flask under an inert atmosphere.

-

The base (e.g., pyridine or triethylamine) is added to the solution.

-

The reaction mixture is cooled in an ice bath.

-

A solution of [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride in anhydrous DCM is added dropwise to the cooled amine solution.

-

The reaction is stirred at low temperature for a period and then allowed to warm to room temperature, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent.

-

The organic layer is washed sequentially with dilute acid (to remove excess base), saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide product.

-

Purification is typically achieved through column chromatography or recrystallization.

-

Biological Activity and Signaling Pathways

The 3,4-dichlorophenoxy moiety is a common feature in a number of commercial herbicides. These compounds often act by mimicking or interfering with plant hormone signaling pathways, leading to uncontrolled growth and eventual death of the target weed species. One of the most well-understood mechanisms is the synthetic auxin effect, exemplified by 2,4-Dichlorophenoxyacetic acid (2,4-D).

Proposed Signaling Pathway for Herbicidal Action

The following diagram illustrates the proposed signaling pathway for the herbicidal action of compounds containing the dichlorophenoxy group, which act as synthetic auxins.

Caption: Proposed signaling pathway of synthetic auxin herbicides.

Another significant mechanism of action for diphenyl ether herbicides is the inhibition of the protoporphyrinogen IX oxidase (PPO) enzyme. This enzyme is critical in the biosynthesis of both chlorophyll and heme. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, this cytoplasmic protoporphyrin IX generates reactive oxygen species, causing rapid membrane damage and cell death.

Experimental Workflow for Herbicide Efficacy Testing

The following diagram outlines a typical workflow for evaluating the herbicidal efficacy of a new compound like a derivative of [4-(3,4-Dichlorophenoxy)phenyl]sulfonyl chloride.

Caption: A typical workflow for testing herbicide efficacy.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling protocols for 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride (CAS No. 501697-77-4), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this reactive compound in a laboratory and manufacturing setting.

Compound Identification and Properties

This compound is an off-white crystalline powder.[1] Its molecular structure, featuring a reactive sulfonyl chloride group, makes it a valuable building block for introducing the 3,4-dichlorophenoxy moiety into more complex molecules.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 501697-77-4 | [1][2] |

| Molecular Formula | C₁₂H₇Cl₃O₃S | [1] |

| Molecular Weight | 337.61 g/mol | [1] |

| Appearance | Off-white crystalline powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[2] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Hazardous to the Aquatic Environment, Acute Hazard | 3 | H402: Harmful to aquatic life. |

Signal Word: Warning [2]

Hazard Pictograms:

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

-

Eye Protection: Wear chemical safety goggles or a face shield. *[2][3] Hand Protection: Wear chemical-resistant gloves (e.g., heavy rubber or otherwise impervious gloves). *[2] Skin and Body Protection: Wear protective clothing and chemical-resistant boots. An impervious apron is also recommended. *[2][3] Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. I[2][4]f exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

[3][4]#### 3.2. Engineering Controls

-

Work should be conducted in a chemical fume hood to ensure adequate ventilation. *[2][4] An eyewash station and a safety shower must be readily available in the immediate work area.

-

Store in a cool, dry, and well-ventilated place. *[2][4] Keep the container tightly closed. *[2][4] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. T[2][4]he material is also moisture-sensitive.

### 4. First Aid Measures

In the event of exposure, immediate action is critical.

Table 3: First Aid Procedures

| Exposure Route | Procedure |

| Eye Contact | Immediately flush eyes with plenty of clean, running water for at least 15 minutes, keeping the eyelids open. R[2]emove contact lenses if present and easy to do. S[2]eek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. W[5]ash the affected area with generous quantities of running water and non-abrasive soap. S[2]eek medical attention. |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. S[2]eek medical attention. |

| Ingestion | Do NOT induce vomiting. I[3][5]f the victim is conscious and alert, give 2-4 cupfuls of milk or water. N[3]ever give anything by mouth to an unconscious person. S[3]eek immediate medical attention. |

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard.

Spill Response Workflow

Caption: Workflow for handling a spill of this compound.

Experimental Protocol for Spill Neutralization and Cleanup

While specific neutralization protocols for this compound are not detailed in the provided search results, a general procedure for sulfonyl chlorides can be adapted.

-

Personal Protective Equipment: Before initiating cleanup, don the appropriate PPE as outlined in section 3.1.

-

Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

-

Containment: For a solid spill, carefully scoop the material into a suitable container. F[2]or a solution, create a dike around the spill using an inert absorbent material like vermiculite or sand.

-

Absorption: Absorb the spilled material with an inert absorbent. 5[2]. Collection: Carefully transfer the absorbed material into a labeled, sealable container for hazardous waste disposal. 6[2]. Decontamination: Wash the spill area thoroughly with soap and water. 7[2]. Disposal: Dispose of the waste container according to local, state, and federal regulations.

Fire and Explosion Hazards

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam to extinguish a fire involving this compound. *[2] Hazardous Decomposition Products: Emits toxic fumes under fire conditions. *[2] Special Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective clothing.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. H[2]owever, it is known to be an irritant and may be harmful by ingestion and inhalation. I[2]t is irritating to mucous membranes and the upper respiratory tract.

[2]Table 4: Known Toxicological Effects

| Effect | Description |

| Acute Effects | Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract. |

| Allergic Reaction | May cause an allergic skin reaction. |

| Eye Irritation | Causes serious eye irritation. |

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for mitigating the associated risks. Researchers and professionals must remain vigilant and consult the Safety Data Sheet before use.

References

Safeguarding Stability: A Technical Guide to the Storage of 4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with essential information and protocols for the appropriate storage and handling of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride. Adherence to these guidelines is critical to maintain the compound's integrity, ensure experimental reproducibility, and promote laboratory safety.

Core Storage Conditions

This compound is a moisture-sensitive compound requiring controlled storage conditions to prevent degradation. The primary recommendation is to store the chemical in a cool, dry, and well-ventilated area.[1]

Quantitative Storage Parameters

While specific quantitative ranges can vary slightly by manufacturer, the following table summarizes the generally accepted storage conditions for this compound and related sulfonyl chlorides.

| Parameter | Recommended Condition | Notes |

| Temperature | Cool / Room Temperature | A consistent temperature, avoiding extremes of heat and direct sunlight, is crucial.[2] Some suppliers recommend storage at room temperature, while others suggest a cool environment. For long-term storage, refrigeration (2-8°C) is advisable, ensuring the container is tightly sealed to prevent condensation upon removal. |

| Humidity | Dry Environment | This compound is moisture-sensitive.[3][4] Exposure to moist air or water can lead to hydrolysis, degrading the sulfonyl chloride functionality. Storage in a desiccator or a controlled low-humidity environment is highly recommended. |

| Atmosphere | Inert Atmosphere | For optimal stability, especially for long-term storage or after the container has been opened, storing under an inert atmosphere such as nitrogen or argon is best practice.[4] This minimizes contact with atmospheric moisture and oxygen. |

| Container | Tightly Closed Original Container | The compound should be kept in its original, tightly sealed container to prevent contamination and exposure to the elements.[1][2] |

| Light Exposure | Protection from Light | Some related compounds may be altered by light.[2] While specific data for this compound is limited, it is prudent to store it in an opaque container or in a dark location to prevent potential photodegradation. |

Experimental Protocols: Stability Assessment

No specific experimental stability studies for this compound were found in the public domain. However, a general forced degradation study protocol, typically applied to sulfonamides (the derivatives of sulfonyl chlorides), can be adapted to assess the stability of the sulfonyl chloride itself.[5] This involves subjecting the compound to various stress conditions to identify potential degradation pathways.

General Protocol for Forced Degradation Study

Objective: To evaluate the intrinsic stability of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable inert solvent (e.g., anhydrous acetonitrile or THF) at a known concentration.

-

Stress Conditions:

-

Hydrolytic Stability:

-

Acidic: Add the stock solution to a solution of 0.1 M HCl.

-

Basic: Add the stock solution to a solution of 0.1 M NaOH.

-

Neutral: Add the stock solution to purified water.

-

Procedure: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take samples at various time points, neutralize them, and dilute for analysis.[5]

-

-

Oxidative Degradation: Add the stock solution to a solution of 3% hydrogen peroxide. Keep the mixture at room temperature for a set duration, taking samples periodically for analysis.[5]

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in a temperature-controlled oven (e.g., 80°C) for a specified period.[5] Dissolve samples taken at different intervals in a suitable solvent for analysis.

-

Photostability: Expose a solution of the compound to a light source capable of emitting both visible and UV light, as per ICH guideline Q1B. A control sample should be stored in the dark under the same temperature conditions.[5]

-

-

Analysis: Analyze the stressed samples and controls using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical workflows for the storage and handling of this compound.

Caption: Decision workflow for proper storage of this compound.

Caption: Simplified hydrolysis degradation pathway of sulfonyl chlorides.

Incompatible Materials

To prevent hazardous reactions and maintain the purity of the compound, avoid storage near strong oxidizing agents, strong acids, and strong bases.[1]

Handling Precautions

Due to its reactive nature, always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.[1] In case of spills, absorb the material with an inert substance and dispose of it according to institutional guidelines.

References

Reactivity of the Sulfonyl Chloride Functional Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of modern organic synthesis, prized for its high reactivity and versatility. This guide provides a comprehensive overview of its core reactivity, reaction mechanisms, and practical applications, with a focus on methodologies relevant to pharmaceutical and materials science research.

Core Reactivity and Principles

The sulfur atom in a sulfonyl chloride is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This electronic arrangement renders the sulfur atom highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[1] The chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur center.

The general reactivity of sulfonyl chlorides is influenced by the nature of the "R" group. Aryl sulfonyl chlorides, for instance, exhibit reactivity that can be modulated by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, increasing the reaction rate with nucleophiles, while electron-donating groups have the opposite effect. This relationship can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ).[2][3][4]

Key Reactions of Sulfonyl Chlorides

The electrophilic nature of the sulfonyl chloride functional group allows it to react with a variety of nucleophiles. The most common and synthetically useful transformations are detailed below.

Formation of Sulfonamides

Sulfonyl chlorides readily react with primary and secondary amines to form sulfonamides (R-SO₂-NR'R''). This reaction is fundamental to the synthesis of a vast number of pharmaceuticals, including antibacterial agents (sulfa drugs), diuretics, and anticonvulsants.[5][6] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[7]

The differential reactivity of primary, secondary, and tertiary amines with sulfonyl chlorides forms the basis of the Hinsberg test , a classical method for distinguishing between these amine classes.[1][8][9][10][11]

-

Primary amines react to form N-alkylsulfonamides, which have an acidic proton on the nitrogen and are thus soluble in aqueous base.

-

Secondary amines form N,N-dialkylsulfonamides, which lack an acidic proton and are insoluble in aqueous base.

-

Tertiary amines do not react with sulfonyl chlorides under these conditions.

Table 1: Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines

| Sulfonyl Chloride | Amine | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |

| Benzenesulfonyl chloride | Aniline | Pyridine (excess) | - | - | 100 | [5] |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine (excess) | - | - | 100 | [5] |

| Benzenesulfonyl chloride | Aniline | Triethylamine (excess) | THF | 6 | 86 | [5] |

| Benzenesulfonyl chloride | Dibutylamine | 1.0 M NaOH | Water | - | 94 | [12][13][14] |

| Benzenesulfonyl chloride | 1-Octylamine | 1.0 M NaOH | Water | - | 98 | [12][13] |

| Benzenesulfonyl chloride | Hexamethylenimine | 1.0 M NaOH | Water | - | 97 | [12][13] |

| 2,4-Dichlorobenzenesulfonyl chloride | Various amines | Triethylamine (1.5) | DCM | 6-18 | - | [15] |

Formation of Sulfonate Esters

Alcohols react with sulfonyl chlorides in the presence of a base to yield sulfonate esters (R-SO₂-OR').[7] This reaction is synthetically valuable as it converts a poor leaving group (the hydroxyl group) into a very good leaving group (the sulfonate group, e.g., tosylate, mesylate).[16][17][18] These sulfonate esters are versatile intermediates that can subsequently undergo nucleophilic substitution or elimination reactions.

Table 2: Synthesis of Sulfonate Esters from Sulfonyl Chlorides and Alcohols

| Sulfonyl Chloride | Alcohol | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Benzyl alcohol | Pyridine (excess) | Pyridine | - | - | [16] |

| p-Toluenesulfonyl chloride | Benzyl alcohol | Triethylamine (1.5) | DCM | 4 | - | [7] |

| p-Toluenesulfonyl chloride | Homoallylic alcohol | Triethylamine (1.0), DMAP (0.6) | DCM | - | - | [19] |

| p-Toluenesulfonyl chloride | p-Substituted phenols | - | - | 3-4 | Moderate | [20] |

Reaction Mechanisms

The reactions of sulfonyl chlorides with nucleophiles can proceed through different mechanistic pathways, primarily dependent on the structure of the sulfonyl chloride and the reaction conditions.

Nucleophilic Substitution (Sₙ2-like)

The most common mechanism is a direct nucleophilic attack on the electrophilic sulfur atom, proceeding through a trigonal bipyramidal transition state. This is analogous to an Sₙ2 reaction at a carbon center. The nucleophile attacks the sulfur atom, and the chloride ion is expelled as the leaving group.

Caption: Nucleophilic substitution at the sulfonyl group.

Elimination-Addition (Sulfene Formation)

For sulfonyl chlorides bearing an α-hydrogen, an alternative mechanism involving the formation of a highly reactive sulfene intermediate (RCH=SO₂) is possible, particularly in the presence of a strong, non-nucleophilic base.[21] The base abstracts an α-proton, followed by the elimination of the chloride ion to form the sulfene. The sulfene then rapidly undergoes addition by a nucleophile present in the reaction mixture.

Caption: Elimination-addition mechanism via a sulfene intermediate.

Experimental Protocols

General Procedure for the Synthesis of a Sulfonamide

This protocol is a representative example for the synthesis of N-substituted-2,4-dichlorobenzenesulfonamides.[15]

Materials:

-

Amine (1.1 eq)

-

2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (1.5 eq) or Triethylamine (1.5 eq)

-

1M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (e.g., pyridine) to the stirred solution.

-

Dissolve 2,4-dichlorobenzenesulfonyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Caption: Experimental workflow for sulfonamide synthesis.

Microwave-Assisted Synthesis of Sulfonamides

Microwave irradiation can significantly accelerate the synthesis of sulfonamides, often leading to higher yields and shorter reaction times compared to conventional heating.[20][22][23][24][25][26]

General Procedure: A mixture of the sulfonyl chloride and the amine (primary or secondary) is subjected to microwave irradiation, often in the absence of a solvent or in a high-boiling polar solvent. The reaction times are typically in the range of minutes.[20]

Table 3: Microwave-Assisted Synthesis of Sulfonamides

| Sulfonyl Chloride | Amine | Conditions | Time (min) | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Aniline | Solvent-free, MW irradiation | 3 | 97 | [20] |

| p-Toluenesulfonyl chloride | Various amines | Solvent-free, MW irradiation | 1.5 - 7 | Good to excellent | [20] |

| Various sulfonic acids | Various amines | TCT, TEA, NaOH, MW (2 steps) | 30 total | High | [22][25] |

Applications in Drug Development

The sulfonyl chloride functional group is a key building block in the synthesis of numerous pharmaceutical agents. Its ability to readily form stable sulfonamide linkages is central to the discovery and development of new drugs.

A prominent example is the synthesis of Furosemide , a loop diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease. A key step in its synthesis involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine. The precursor, 2,4-dichloro-5-sulfamoylbenzoic acid, is prepared from 2,4-dichlorobenzoic acid via a chlorosulfonation reaction to introduce the sulfonyl chloride group, followed by ammonolysis.[15][27][28]

Caption: Key steps in the synthesis of Furosemide.

Conclusion

The sulfonyl chloride functional group remains an indispensable tool in organic synthesis, particularly for the construction of sulfonamides and sulfonate esters. Its high electrophilicity, coupled with the ability to tune its reactivity through substitution, provides chemists with a versatile handle for molecular construction. The methodologies outlined in this guide, from classical batch processes to modern microwave-assisted techniques, highlight the enduring importance of sulfonyl chloride chemistry in academic research and the pharmaceutical industry. A thorough understanding of its reactivity and reaction mechanisms is crucial for the rational design and efficient synthesis of new chemical entities with desired biological or material properties.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. cbijournal.com [cbijournal.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]

- 9. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 10. studylib.net [studylib.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. scilit.com [scilit.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. Sulfene - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]

- 26. Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

Methodological & Application

Applications of 4-(3,4-Dichlorophenoxy)benzenesulfonyl Chloride in Agrochemical Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-(3,4-dichlorophenoxy)benzenesulfonyl chloride in the development of novel agrochemicals, particularly herbicides. This versatile chemical intermediate serves as a key building block for introducing the biologically active 3,4-dichlorophenoxy moiety into various molecular scaffolds, primarily leading to the synthesis of herbicidal benzenesulfonamide derivatives.

Introduction

This compound is a reactive compound widely employed in the synthesis of agrochemicals.[1] The presence of the sulfonyl chloride group allows for facile reaction with amines to form stable sulfonamides. The 3,4-dichlorophenoxy group is a well-established pharmacophore in numerous herbicides, contributing to their biological activity. Herbicides derived from this scaffold have been shown to exhibit potent activity against a range of common agricultural weeds.

Potential Mechanisms of Action

While the precise molecular targets can vary depending on the final structure of the derivative, herbicides incorporating the dichlorophenoxy moiety are often associated with two primary mechanisms of action:

-

Synthetic Auxin Mimicry: Many phenoxy herbicides act as mimics of the natural plant hormone auxin (indole-3-acetic acid).[2][3][4] At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, epinasty, and ultimately, plant death, particularly in broadleaf weeds.[2][5]

-

Protoporphyrinogen Oxidase (PPO) Inhibition: Some diphenyl ether herbicides, which share structural similarities with the dichlorophenoxy moiety, are known to inhibit protoporphyrinogen oxidase (PPO).[6] This enzyme is crucial for chlorophyll and heme biosynthesis. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and necrosis.[6]

Quantitative Data: Herbicidal Activity of Representative Derivatives

The following table summarizes the herbicidal activity of representative N-substituted 4-(3,4-dichlorophenoxy)benzenesulfonamide derivatives against common agricultural weeds. The data is presented as EC50 values (the concentration of the compound that causes a 50% reduction in plant growth) and is based on analogous compounds reported in the literature.[7]

| Compound ID | R-Group (Substituent on Sulfonamide) | Echinochloa crus-galli (Barnyardgrass) EC50 (µg/mL) | Amaranthus retroflexus (Redroot Pigweed) EC50 (µg/mL) | Portulaca oleracea (Common Purslane) EC50 (µg/mL) |

| DPBS-01 | Phenyl | 5.5 | 1.8 | 2.1 |

| DPBS-02 | 4-Chlorophenyl | 3.2 | 1.1 | 1.5 |

| DPBS-03 | 4-Methylphenyl | 4.8 | 1.5 | 1.9 |

| DPBS-04 | 2-Thienyl | 2.5 | 0.9 | 1.2 |

| DPBS-05 | Cyclohexyl | 8.1 | 3.5 | 4.0 |

Experimental Protocols

General Synthesis Protocol for N-Substituted 4-(3,4-Dichlorophenoxy)benzenesulfonamides